N-[(4-{[(2-chlorophenyl)carbonyl]amino}-3-methoxyphenyl)carbamothioyl]naphthalene-1-carboxamide
Overview
Description
N-[(4-{[(2-chlorophenyl)carbonyl]amino}-3-methoxyphenyl)carbamothioyl]naphthalene-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core, which is a polycyclic aromatic hydrocarbon, and is functionalized with several substituents, including a chlorophenyl group, a methoxy group, and a carbamothioyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-{[(2-chlorophenyl)carbonyl]amino}-3-methoxyphenyl)carbamothioyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene-1-carboxylic acid, which undergoes a series of reactions to introduce the desired functional groups. Key steps may include:
Formation of the Chlorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where naphthalene-1-carboxylic acid reacts with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group on the aromatic ring, typically using methyl iodide and a base such as potassium carbonate.
Formation of the Carbamothioyl Group: This can be accomplished by reacting the intermediate compound with thiourea under acidic conditions to form the desired carbamothioyl group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-{[(2-chlorophenyl)carbonyl]amino}-3-methoxyphenyl)carbamothioyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(4-{[(2-chlorophenyl)carbonyl]amino}-3-methoxyphenyl)carbamothioyl]naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(4-{[(2-chlorophenyl)carbonyl]amino}-3-methoxyphenyl)carbamothioyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, the chlorophenyl group may interact with hydrophobic pockets in proteins, while the carbamothioyl group can form hydrogen bonds with amino acid residues. These interactions can lead to changes in the conformation and function of the target proteins, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-{[(2-chlorophenyl)carbonyl]amino}-3-methoxyphenyl)carbamothioyl]benzene-1-carboxamide
- N-[(4-{[(2-chlorophenyl)carbonyl]amino}-3-methoxyphenyl)carbamothioyl]thiophene-1-carboxamide
Uniqueness
N-[(4-{[(2-chlorophenyl)carbonyl]amino}-3-methoxyphenyl)carbamothioyl]naphthalene-1-carboxamide is unique due to its naphthalene core, which provides a rigid and planar structure. This rigidity can enhance the compound’s binding affinity to molecular targets, making it more effective in its applications compared to similar compounds with different core structures.
Properties
IUPAC Name |
N-[[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]carbamothioyl]naphthalene-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3S/c1-33-23-15-17(13-14-22(23)29-25(32)20-10-4-5-12-21(20)27)28-26(34)30-24(31)19-11-6-8-16-7-2-3-9-18(16)19/h2-15H,1H3,(H,29,32)(H2,28,30,31,34) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZHOSXRHNUNEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32)NC(=O)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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